molecular formula C8H13BN2O4 B572308 (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid CAS No. 1217500-54-3

(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid

Cat. No. B572308
M. Wt: 212.012
InChI Key: BMAIJKCROWPJPY-UHFFFAOYSA-N
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Description

“(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid” is a boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron group from these esters, is a key step in many synthesis protocols .


Molecular Structure Analysis

The molecular formula of “(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid” is C8H13BN2O4, and its molecular weight is 212.01 g/mol .


Chemical Reactions Analysis

Boronic acid derivatives like “(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid” can participate in a variety of chemical reactions. For example, they can be used in Suzuki-Miyaura cross-coupling reactions . In addition, they can undergo protodeboronation, a reaction that removes the boron group .

Scientific Research Applications

  • Dispersion and Soap-Free Emulsion Polymerization of Tert-Butyl Acrylate : This research involves the living radical polymerization (LRP) of tert-butyl acrylate (tBA) via dispersion and soap-free emulsion polymerization mediated by cobalt porphyrin. The living character was demonstrated by the linear first-order kinetics with different feeding ratios of tBA and a linear increase in the number-average molecular weight was observed with the monomer conversion .

  • The Tert-Butyl Group in Chemistry and Biology : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

  • Applications of Tert-Butanesulfinamide in the Synthesis of N-Heterocycles via Sulfinimines : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

  • Dispersion and Soap-Free Emulsion Polymerization of Tert-Butyl Acrylate : This research involves the living radical polymerization (LRP) of tert-butyl acrylate (tBA) via dispersion and soap-free emulsion polymerization mediated by cobalt porphyrin. The living character was demonstrated by the linear first-order kinetics with different feeding ratios of tBA and a linear increase in the number-average molecular weight was observed with the monomer conversion .

  • The Tert-Butyl Group in Chemistry and Biology : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

  • Applications of Tert-Butanesulfinamide in the Synthesis of N-Heterocycles via Sulfinimines : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-6(9(13)14)4-5-10-11/h4-5,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAIJKCROWPJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674568
Record name [1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid

CAS RN

1217500-54-3
Record name 1-(1,1-Dimethylethyl) 5-borono-1H-pyrazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-5-boronic acid, N1-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
XD Li, LJ Xie, DL Kong, L Liu, L Cheng - Tetrahedron, 2016 - Elsevier
A convenient and regioselective cross-coupling of heteroaryl boronic acids with allylic alcohols under catalyst-free reaction conditions is described. The developed procedure is simple, …
Number of citations: 13 www.sciencedirect.com

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